![molecular formula C21H25FN6O2 B2990052 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1795484-34-2](/img/structure/B2990052.png)

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

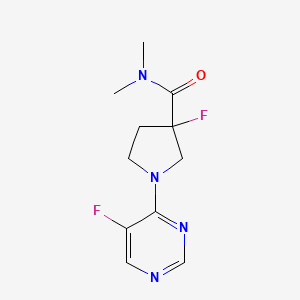

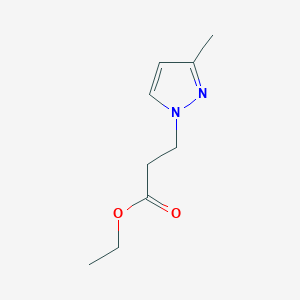

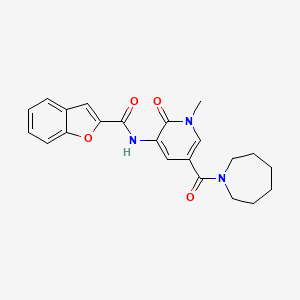

“N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical compound with the molecular formula C19H23FN4O . It has a molecular weight of 342.4 g/mol . The compound is characterized by the presence of a piperazine ring, which is attached to a fluorophenyl group and a pyrazine-2-carboxamide moiety .

Molecular Structure Analysis

The compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms . Attached to this ring is a 2-fluorophenyl group and a propyl chain that leads to a pyrazine-2-carboxamide moiety . The InChI string of the compound is "InChI=1S/C19H23FN4O/c20-17-6-1-2-7-18 (17)24-13-11-23 (12-14-24)10-4-9-22-19 (25)16-5-3-8-21-15-16/h1-3,5-8,15H,4,9-14H2, (H,22,25)" .Physical And Chemical Properties Analysis

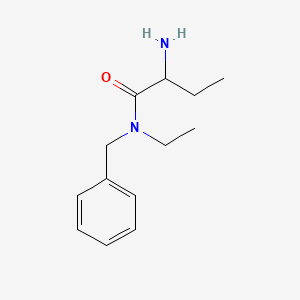

This compound has a molecular weight of 342.4 g/mol and a computed XLogP3-AA value of 2.2 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 342.18558953 g/mol . The topological polar surface area is 48.5 Ų . The compound has a heavy atom count of 25 .Applications De Recherche Scientifique

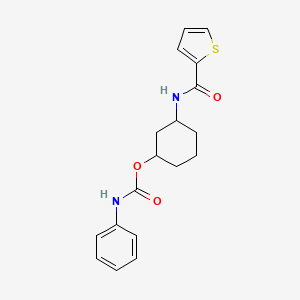

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. Compounds with indole scaffolds have shown inhibitory activity against influenza A and Coxsackie B4 virus due to their ability to bind with high affinity to multiple receptors . This suggests that our compound could potentially be explored for its antiviral properties, especially against RNA and DNA viruses.

Cancer Research

The structural framework of indole is found in many synthetic drug molecules with anticancer properties. Given the biological activity of indole derivatives, the compound could be investigated for its efficacy in inhibiting cancer cell growth or as a potential chemotherapeutic agent .

Neuropharmacology

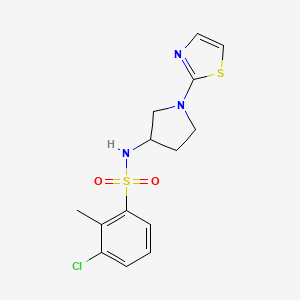

Piperazine derivatives are known to interact with various neurotransmitter systems. The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity .

Chemotherapy Enhancement

The compound’s ability to inhibit human Equilibrative Nucleoside Transporters (ENTs) could be harnessed to enhance the efficacy of chemotherapy. ENT inhibitors can increase the concentration of chemotherapeutic agents in cancer cells, making them more effective .

Antimicrobial Activity

Indole derivatives have been recognized for their antimicrobial properties. The compound could be synthesized in various scaffolds to screen for pharmacological activities against different microbial strains .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. The compound could be studied for its potential role in plant physiology and agriculture, possibly as a synthetic plant growth regulator .

Antioxidant Properties

Indole derivatives are also known for their antioxidant activities. Research into the compound could explore its capacity to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases .

Neurodegenerative Disease Treatment

Given the neuropharmacological potential of piperazine derivatives, the compound could be investigated for its therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by targeting specific neurotransmitter systems .

Propriétés

IUPAC Name |

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN6O2/c1-15-14-28-19(21(30)24-15)13-17(25-28)20(29)23-7-4-8-26-9-11-27(12-10-26)18-6-3-2-5-16(18)22/h2-3,5-6,13-14H,4,7-12H2,1H3,(H,23,29)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEQHKXXAJPGRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)

![2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2989976.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2989978.png)